Cas no 3594-94-3 ([1,1'-Binaphthalene]-2,2'-diyldimethanol)
![[1,1'-Binaphthalene]-2,2'-diyldimethanol structure](https://ja.kuujia.com/scimg/cas/3594-94-3x500.png)
[1,1'-Binaphthalene]-2,2'-diyldimethanol 化学的及び物理的性質
名前と識別子
-
- [1,1'-Binaphthalene]-2,2'-diyldimethanol
- SCHEMBL8050013
- G68322
- MBKVMGGUKWIVDS-UHFFFAOYSA-N
- 76373-22-3
- (R)-[1,1'-Binaphthalene]-2,2'-diyldimethanol
- 2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl
- 3594-94-3
- AKOS024284870
- [1-[2-(hydroxymethyl)naphthalen-1-yl]naphthalen-2-yl]methanol
- 76373-23-4
- 651-823-2
- MFCD00185744
- Naphthalene, 1-(2-hydroxymethylnaphthyl-1)-2-hydroxymethyl-
- (S)-[1,1'-Binaphthalene]-2,2'-diyldimethanol
- 1,1'-BINAPHTHYL-2,2'-DIMETHANOL
-
- MDL: MFCD00185744
- インチ: InChI=1S/C22H18O2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12,23-24H,13-14H2
- InChIKey: MBKVMGGUKWIVDS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 314.130679813Da
- どういたいしつりょう: 314.130679813Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 371
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 40.5Ų
[1,1'-Binaphthalene]-2,2'-diyldimethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB525431-50 mg |
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; . |
3594-94-3 | 50mg |
€270.00 | 2023-07-10 | ||
abcr | AB525431-25mg |
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; . |
3594-94-3 | 25mg |
€166.00 | 2025-02-18 | ||
abcr | AB525431-25 mg |
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; . |
3594-94-3 | 25mg |
€166.00 | 2023-07-10 | ||
abcr | AB525431-50mg |
2,2'-Bis(hydroxymethyl)-1,1'-binaphthyl; . |
3594-94-3 | 50mg |
€270.00 | 2025-02-18 |
[1,1'-Binaphthalene]-2,2'-diyldimethanol 関連文献
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Ping Sun,Chunlei Wang,Nilusha Lasanthi Thilakarathna Padivitage,Yasith S. Nanayakkara,Sirantha Perera,Haixiao Qiu,Ying Zhang,Daniel W. Armstrong Analyst 2011 136 787
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Philip C. Bulman Page,Christopher J. Bartlett,Yohan Chan,Steven M. Allin,Michael J. McKenzie,Jér?me Lacour,Garth A. Jones Org. Biomol. Chem. 2016 14 4220
[1,1'-Binaphthalene]-2,2'-diyldimethanolに関する追加情報
Comprehensive Overview of [1,1'-Binaphthalene]-2,2'-diyldimethanol (CAS No. 3594-94-3)
[1,1'-Binaphthalene]-2,2'-diyldimethanol (CAS No. 3594-94-3) is a highly versatile organic compound widely used in asymmetric synthesis, chiral catalysis, and advanced material science. This binaphthyl-based diol derivative is renowned for its unique structural properties, which enable it to serve as a critical building block in pharmaceuticals, agrochemicals, and functional materials. Researchers and industries are increasingly focusing on this compound due to its chiral recognition capabilities and its role in enantioselective reactions, making it a hot topic in modern organic chemistry.
The compound's rigid binaphthyl backbone provides exceptional stereochemical control, which is essential for designing chiral ligands and catalysts. Recent studies highlight its applications in asymmetric hydrogenation and C-C bond formation, addressing the growing demand for enantiopure compounds in drug development. With the rise of green chemistry trends, [1,1'-Binaphthalene]-2,2'-diyldimethanol is also being explored for eco-friendly catalytic systems, aligning with global sustainability goals.
In material science, this compound contributes to the development of chiral polymers and liquid crystals, which are pivotal for optoelectronic devices and display technologies. Its ability to form stable supramolecular assemblies has sparked interest in nanotechnology and sensor applications. As industries seek high-performance materials, the demand for CAS No. 3594-94-3 continues to grow, driven by innovations in organic electronics and photonics.
From a synthetic perspective, the preparation of [1,1'-Binaphthalene]-2,2'-diyldimethanol involves selective oxidation and reduction steps, often employing transition metal catalysts. Recent advancements in flow chemistry have optimized its production, reducing costs and improving yields. This progress is particularly relevant to pharmaceutical manufacturers aiming to scale up chiral intermediate synthesis efficiently.
The compound's structural analogs, such as BINOL and BINAP, are well-known in academia and industry, but [1,1'-Binaphthalene]-2,2'-diyldimethanol offers distinct advantages in certain stereospecific transformations. Its dual hydroxyl groups provide additional functionalization sites, enabling tailored modifications for specific applications. This flexibility has made it a subject of numerous patents and research publications, reflecting its commercial and scientific significance.
In summary, [1,1'-Binaphthalene]-2,2'-diyldimethanol (CAS No. 3594-94-3) is a cornerstone of modern chiral chemistry and material innovation. Its multifaceted applications, coupled with ongoing research into sustainable synthesis and advanced functionalities, ensure its continued relevance in cutting-edge scientific and industrial endeavors.
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